molecular formula C14H18N6 B6430897 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2199835-55-5

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6430897
CAS RN: 2199835-55-5
M. Wt: 270.33 g/mol
InChI Key: PMBUSTLQOZZKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a novel small-molecule compound that has recently been studied for its potential applications in scientific research. The compound is a member of the pyrrolo[3,4-c]pyrrol-2-yl family, a group of compounds that has shown promising results in various fields of study.

Scientific Research Applications

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of AChE could potentially be used to treat a variety of neurological disorders, including Alzheimer’s disease and Parkinson’s disease. Additionally, the compound has also been studied for its potential applications in cancer research. Studies have shown that the compound could potentially be used to inhibit the growth of certain types of cancer cells.

Mechanism of Action

The mechanism of action of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is not fully understood. However, studies have suggested that the compound binds to the active site of the enzyme acetylcholinesterase (AChE) and inhibits its activity. This inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine, which is thought to be responsible for the compound’s potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine are not fully understood. However, studies have suggested that the compound has the potential to inhibit the enzyme acetylcholinesterase (AChE), which could potentially lead to an increase in the levels of the neurotransmitter acetylcholine. This increase in acetylcholine levels could potentially lead to a variety of therapeutic effects, such as improved cognition and memory, reduced anxiety, and improved motor control.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase (AChE) and its potential therapeutic effects. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory. However, the compound has some limitations for laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine are still being explored. Some potential future directions for the compound include further research into its potential therapeutic effects, such as its ability to inhibit the enzyme acetylcholinesterase (AChE) and its potential to treat neurological disorders. Additionally, the compound could also be studied for its potential applications in cancer research. Finally, further research into the synthesis of the compound could lead to more efficient and cost-effective methods of production.

Synthesis Methods

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 5-methyloctahydropyrrolo[3,4-c]pyrrol-2-yl bromide with a base such as sodium ethoxide in anhydrous ethanol. This reaction results in the formation of the desired compound and an ethyl bromide by-product. The second step involves the reaction of the resulting compound with 1H-pyrazol-1-yl bromide in anhydrous ethanol. This reaction results in the formation of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine and an ethyl bromide by-product.

properties

IUPAC Name

2-methyl-5-(6-pyrazol-1-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-18-6-11-8-19(9-12(11)7-18)13-5-14(16-10-15-13)20-4-2-3-17-20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBUSTLQOZZKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine

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